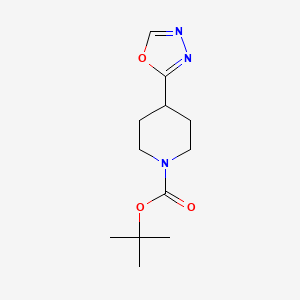

Tert-butyl 4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a 1,3,4-oxadiazole moiety and protected by a tert-butoxycarbonyl (Boc) group. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for drug discovery, particularly due to the oxadiazole ring’s electron-withdrawing properties and metabolic stability . Its molecular formula is C₁₂H₁₉N₃O₃, with a molecular weight of 265.30 g/mol (exact value depends on substituents; see Table 1).

Properties

IUPAC Name |

tert-butyl 4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-6-4-9(5-7-15)10-14-13-8-17-10/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUCRGBKJORQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxadiazole precursors. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can target the oxadiazole ring or the piperidine ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce piperidine derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Tert-butyl 4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has been studied for its effectiveness against various bacterial strains. The oxadiazole moiety is known to enhance the lipophilicity of compounds, improving their membrane permeability and biological activity .

Anticancer Properties

Studies have shown that compounds containing the oxadiazole ring can inhibit cancer cell proliferation. This compound has demonstrated cytotoxic effects on specific cancer cell lines, indicating its potential as a lead compound in anticancer drug development . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that oxadiazole derivatives may possess neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve their performance in various applications, including coatings and adhesives .

Nanomaterials

The compound can also serve as a precursor for the synthesis of nanomaterials. Its unique chemical structure allows for functionalization that can tailor the properties of nanoparticles for specific applications in electronics and photonics .

Agricultural Chemistry

Pesticide Development

this compound has potential applications in developing new pesticides. The oxadiazole group is known for its insecticidal and fungicidal properties. Studies have indicated that derivatives of this compound can effectively target pests while minimizing harm to beneficial organisms .

Herbicides

Research is ongoing into the herbicidal activity of oxadiazole-containing compounds. This compound may be explored for its ability to inhibit weed growth without affecting crop yields, making it a candidate for sustainable agricultural practices .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution on the Oxadiazole Ring

Tert-butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate (CAS 685828-39-1)

- Structure : Differs by a chloromethyl group at the 5-position of the oxadiazole ring.

- Molecular Weight : 301.77 g/mol (C₁₃H₂₀ClN₃O₃ ).

- Key Properties : Purity ≥95%, used as a pharmaceutical intermediate. The chloromethyl group enhances reactivity for further functionalization, making it valuable in combinatorial chemistry .

Piperidine-Substituted Heterocycles

Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate

- Structure : Replaces oxadiazole with a benzimidazolone group.

- Synthesis : Prepared via nucleophilic aromatic substitution ().

- Application : Optimized as a selective inhibitor of 8-oxo-guanylate cyclase, highlighting the role of benzimidazolone in target binding .

Tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate

- Structure : Features a thiazole ring with nitrobenzoyl and methylsulfonyl substituents.

- Synthesis : Multi-step route involving oxidation and coupling reactions ().

- Activity : Demonstrates CDK9 inhibitory activity, suggesting thiazole derivatives may offer improved kinase selectivity compared to oxadiazoles .

Halogenated and Aromatic Substitutions

Tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate (CAS 333986-05-3)

- Structure : Contains a hydroxypyridinylmethyl group.

Tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate

Structural and Functional Comparison (Table 1)

Key Research Findings

- Synthetic Flexibility : Oxadiazole derivatives (e.g., chloromethyl analog) are easier to functionalize than benzimidazolones or thiazoles, enabling rapid diversification .

- Biological Activity : Thiazole-containing analogs show superior kinase inhibition (e.g., CDK9), whereas oxadiazoles may favor metabolic stability in vivo .

- Solubility : Pyridine-substituted derivatives () exhibit enhanced aqueous solubility compared to oxadiazoles, critical for oral bioavailability .

Biological Activity

Overview

Tert-butyl 4-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a compound that integrates a piperidine ring with a tert-butyl group and an oxadiazole moiety. This structural combination is significant in medicinal chemistry due to the diverse biological activities associated with oxadiazole derivatives. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the oxadiazole ring through the reaction of amidoxime with an organic nitrile under acidic conditions, followed by the introduction of the piperidine structure. The general synthetic route is as follows:

- Formation of Oxadiazole :

- React amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride in dimethylformamide (DMF).

- Piperidine Introduction :

- React the oxadiazole intermediate with a suitable piperidine derivative to yield the final product.

Anticancer Properties

Compounds containing the 1,3,4-oxadiazole unit have been reported to exhibit a range of biological activities, particularly anticancer effects. For instance, studies indicate that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. In vitro evaluations have shown that certain oxadiazole derivatives demonstrate significant cytotoxicity against human leukemia and breast cancer cell lines such as CEM-13 and MCF-7, with IC50 values in the micromolar range .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | CEM-13 (Leukemia) | 0.65 | Apoptosis induction |

| Compound B | MCF-7 (Breast Cancer) | 2.41 | Caspase activation |

| Compound C | U-937 (Monocytic Leukemia) | 10.38 | p53 pathway modulation |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The oxadiazole ring can engage in non-covalent interactions with enzymes or receptors, potentially modulating their activity. For example, some studies suggest that these compounds may enhance p53 expression levels and promote caspase cleavage, leading to programmed cell death in cancer cells .

Case Studies

Recent research has highlighted several case studies focusing on the biological effects of oxadiazole derivatives:

- Study on Anticancer Activity :

- Antimicrobial Properties :

Q & A

Q. Optimization Tips :

Q. Example Yield Data (Hypothetical) :

| Step | Reaction Type | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Coupling | 75 | 90 | |

| 2 | Cyclization | 85 | 95 |

How can researchers characterize the molecular structure and purity of this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, oxadiazole protons at 8–9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₂N₃O₃) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and bond angles .

Q. Advanced :

- Dynamic NMR : Resolves conformational dynamics of the piperidine ring .

- Chiral HPLC : Determines enantiomeric purity if asymmetric synthesis is employed .

What computational methods are recommended to model interactions between this compound and biological targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina predict binding modes to enzymes or receptors. For example, oxadiazole’s electron-deficient ring may engage in π-π stacking with aromatic residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over time, assessing hydrogen bonding and hydrophobic interactions .

- DFT Calculations : Gaussian software optimizes geometries and calculates electrostatic potential maps to explain reactivity .

Q. Key Parameters :

- Docking Score : ≤-7.0 kcal/mol suggests strong binding .

- Binding Free Energy (ΔG) : ≤-50 kJ/mol indicates favorable interactions .

How can discrepancies in reported biological activity data be resolved?

Q. Advanced

- Assay Standardization : Control variables like buffer pH, temperature, and cell line passage number. For example, cytotoxicity IC₅₀ values vary with cell viability assay protocols (MTT vs. ATP-luciferase) .

- Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting activity .

- Meta-analysis : Compare dose-response curves across studies to identify outlier methodologies .

Case Study :

A 2025 study found conflicting IC₅₀ values (10 μM vs. 25 μM) for a related oxadiazole-piperidine compound. Re-analysis revealed divergent incubation times (24h vs. 48h), emphasizing protocol harmonization .

What are the best practices for handling and storing this compound in a research setting?

Q. Basic

- Storage : -20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .

- Handling : Use nitrile gloves, fume hoods, and eye protection to avoid exposure .

- Waste Disposal : Incinerate in compliance with EPA guidelines for halogenated waste .

Q. Stability Data (Hypothetical) :

| Condition | Degradation (%) | Time (Months) | Reference |

|---|---|---|---|

| 25°C, open air | 15 | 1 | |

| -20°C, sealed | <2 | 12 |

How can crystallography resolve stereochemical ambiguities in this compound?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.